

A Blood-Brain Barrier Permeable Hsp70 Inhibitor for Neurodegenerative Tauopathies

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Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-08 is a synthetic, blood-brain barrier-permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70). It was developed as a neutral analog of the promising but CNS-impermeable Hsp70 inhibitor, MKT-077.[1][2] The rationale behind the design of YM-08 was to improve the physicochemical properties of MKT-077 to allow for its use as a potential therapeutic agent for neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, by enabling it to cross the blood-brain barrier.[1][2] YM-08 has demonstrated the ability to bind to Hsp70, reduce pathogenic tau levels in brain slices, and exhibit favorable pharmacokinetic properties in vivo, making it a significant lead compound for the development of CNS-active Hsp70 inhibitors.[1][2]

Physicochemical Properties

The key innovation in the design of **YM-08** was the replacement of the cationic pyridinium group in MKT-077 with a neutral pyridine moiety. This modification significantly altered the compound's predicted physicochemical properties, making it more suitable for CNS penetration.[1]

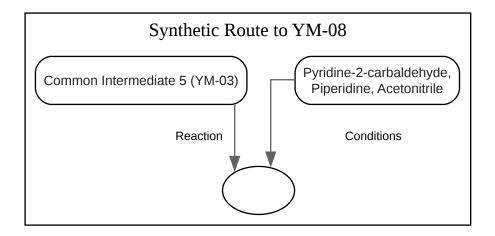


Property	MKT-077	YM-08
Chemical Structure	Cationic Pyridinium	Neutral Pyridine
Molecular Formula	C19H17N3OS2	C19H17N3OS2
Molecular Weight	367.49 g/mol	367.49 g/mol
clogP (predicted)	-0.9	3.8
tPSA (predicted)	26.6	35.9

Synthesis

The synthesis of **YM-08** was achieved with an overall yield of approximately 25%, starting from a common intermediate also utilized in the synthesis of MKT-077 and its analogs.[1]

Synthetic Workflow



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Caption: Synthetic route to the neutral compound YM-08.

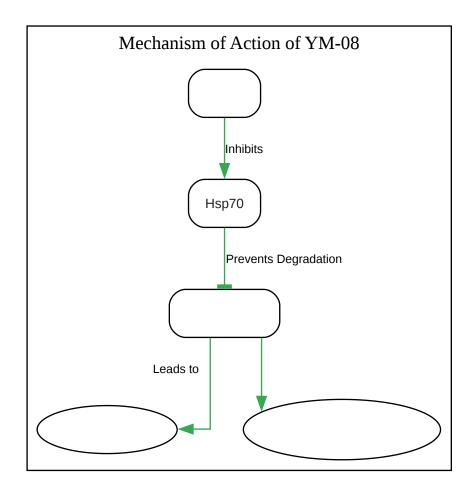
Biological Activity and Mechanism of Action

YM-08 functions as an inhibitor of Hsp70, a molecular chaperone involved in protein folding and degradation.[2] By inhibiting Hsp70, **YM-08** promotes the degradation of Hsp70 client



proteins, including the microtubule-associated protein tau, which is implicated in the pathology of Alzheimer's disease and other tauopathies.[1][3]

Signaling Pathway



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Caption: YM-08 inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data In Vitro Hsp70 Binding Affinity



Compound	IC50 (μM)
YM-08	0.61
YM-01	3.2
MKT-077	6.4

Competitive binding assays were performed using human Hsc70/HSPA8.[4]

In Vitro Anti-cancer Activity

Cell Line	IC50 (μM) - MKT- 077	IC50 (μM) - YM-01	IC50 (μM) - YM-08
MDA-MB-231	1.4	2.0	8.5
MCF10A	3.0	3.3	7.8
MCF7	2.2	5.2	10.5

Cells were treated with the compounds for 72 hours.[4]

Tau Degradation in HeLaC3 Cells

Compound (30 µM)	% Degradation of p-tau/total tau (24h)
YM-08	42 / 64
MKT-077	88 / 89
YM-01	81 / 80

[4]

Pharmacokinetics in Mice

YM-08 exhibits blood-brain barrier permeability in mice, a key feature that distinguishes it from MKT-077 and YM-01.[4]



Parameter	Value
Dose	6.6 mg/kg (i.v.)
Cmax (brain)	4 μg/g
t1/2 (brain)	6.8 h
AUCinf (brain)	260 ng⋅h/g
Brain/Plasma Ratio	> 0.25 for 18 h

Pharmacokinetic studies were conducted in CD1 mice.[1][2]

Experimental Protocols Synthesis of YM-08

The detailed synthetic protocol for **YM-08** is described in Miyata et al., 2013.[1] The general procedure involves the reaction of the common intermediate 5 (YM-03) with pyridine-2-carbaldehyde in the presence of piperidine in acetonitrile.[1]

Hsp70 ATPase Assay

Single turnover ATPase assays were performed using purified yeast Ssa1p and Hlj1p to assess the effect of **YM-08** on Hsp70 ATPase activity. The detailed methodology is available in the supporting information of the primary publication.[1]

Hsp70 Binding Assay

The binding affinity of **YM-08** to Hsp70 was determined through competitive binding assays using denatured luciferase or human 4R0N tau.[1]

Cell Culture and Tau Degradation Assay

HeLaC3 cells stably overexpressing human 4R0N tau were treated with **YM-08**, MKT-077, or YM-01. The levels of phosphorylated and total tau were quantified to determine the extent of tau degradation.[1]

Pharmacokinetic Studies



CD1 mice were administered **YM-08** intravenously, and brain and plasma concentrations of the compound were measured at various time points to determine its pharmacokinetic profile and blood-brain barrier permeability.[1][2]

Metabolism Assay

The metabolic stability of **YM-08** was assessed by incubating the compound with human liver microsomes. The rate of metabolism and the primary sites of oxidation were determined.[1]

Conclusion

YM-08 represents a significant advancement in the development of Hsp70 inhibitors for CNS disorders. Its neutral charge and improved physicochemical properties allow it to penetrate the blood-brain barrier, a critical limitation of its predecessor, MKT-077.[1][2] While exhibiting slightly lower potency in some in vitro assays compared to MKT-077, its ability to access the CNS and reduce pathogenic tau in brain slices makes it a valuable chemical scaffold for further optimization and development of therapies for neurodegenerative tauopathies.[1][5] However, its rapid metabolism presents a challenge that may require further medicinal chemistry efforts to enhance its in vivo stability.[3]

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